6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound featuring two fluorine atoms and a thiazole ring. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties
Mechanism of Action
Target of Action
The primary target of 6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is the p53 protein , a crucial tumor suppressor protein in human cells . This protein plays a significant role in preventing cancer formation, thus acting as a “guardian of the genome”.
Mode of Action
The compound interacts with its target, the p53 protein, leading to its activation . This activation results in the regulation of the cell cycle and apoptosis via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Biochemical Pathways
The activated p53 protein regulates the equilibrium between rapid cell proliferation and apoptosis . This regulation affects the cell cycle, specifically inducing G2/M cell cycle arrest . The compound also influences the mitochondrial-dependent pathways, altering the balance of key mitochondrial proteins and accelerating the expression of caspases, leading to apoptosis .
Pharmacokinetics
The introduction of fluorine into a specific position of bioactive compounds such as pharmaceuticals may remarkably reduce the toxicity, improve the pharmacokinetics of the compounds, and improve the overall efficiency .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . The compound has exhibited anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It was found to be more effective against the Colo205 cell line .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have exhibited anti-cancer activity against various cancer cell lines . These compounds interact with key mitochondrial proteins such as Bcl-2 and Bax, altering their levels and resulting in apoptosis .
Cellular Effects
In cellular studies, 6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and its derivatives have shown to induce G2/M cell cycle arrest . This compound has also been observed to increase the levels of p53 in treated cells , a protein that plays a crucial role in preventing cancer.
Molecular Mechanism
The molecular mechanism of this compound involves the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This compound can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the reaction of substituted 2-aminobenzothiazole with aromatic amines. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents.
Medicine: The compound's anti-inflammatory and analgesic properties make it a candidate for developing new pain relief medications. Its potential antitumor properties are also being explored for cancer treatment.
Industry: In the industrial sector, this compound can be used in the production of herbicides, plant desiccants, and defoliants. Its ability to inhibit quorum sensing in bacteria also makes it useful in developing new antibacterial agents.
Comparison with Similar Compounds
Benzo[d]thiazole-2-thiol: This compound is structurally similar and has been studied for its antimicrobial properties.
6-fluorobenzo[d]thiazol-2-yl)ethanamine:
Uniqueness: 6-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine stands out due to its dual fluorine atoms and the presence of two thiazole rings, which contribute to its unique chemical and biological properties. Its ability to inhibit quorum sensing in bacteria is particularly noteworthy, as this is a promising area of research for developing new antibacterial agents.
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Properties
IUPAC Name |
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2N3S2/c15-7-4-5-9-11(6-7)21-13(17-9)19-14-18-12-8(16)2-1-3-10(12)20-14/h1-6H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSUCRASDUTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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